molecular formula C18H18ClNO2 B12596338 Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester CAS No. 646480-80-0

Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester

Cat. No.: B12596338
CAS No.: 646480-80-0
M. Wt: 315.8 g/mol
InChI Key: AWDWOWOXLNEJEB-UHFFFAOYSA-N
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Description

Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester is a chemical compound with a complex structure that includes a carbamate group, a chlorophenyl group, and a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of [1-(4-chlorophenyl)-3-butenyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in substituted derivatives of the original compound.

Scientific Research Applications

Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure but with different substituents.

    Carbamic acid, (4-chlorophenyl)-, methyl ester: Shares the chlorophenyl group but differs in the ester moiety.

Uniqueness

Carbamic acid, [1-(4-chlorophenyl)-3-butenyl]-, phenylmethyl ester is unique due to its combination of a chlorophenyl group and a butenyl chain, which imparts distinct chemical and biological properties compared to other carbamate esters.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

646480-80-0

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

benzyl N-[1-(4-chlorophenyl)but-3-enyl]carbamate

InChI

InChI=1S/C18H18ClNO2/c1-2-6-17(15-9-11-16(19)12-10-15)20-18(21)22-13-14-7-4-3-5-8-14/h2-5,7-12,17H,1,6,13H2,(H,20,21)

InChI Key

AWDWOWOXLNEJEB-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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